Halogen Position Dictates Species-Selective DHFR Inhibition: 5-Bromo vs 6-Chloro vs 7-Bromo Scaffolds
Halogen substitution at the 5-position of 2,4-diaminoquinazoline—the precise substitution pattern of 5-bromoquinazoline-2,4-diamine—selectively enhances binding to Pneumocystis carinii DHFR while minimizing affinity for mammalian DHFR [1]. In contrast, substitution at the 7-position yields compounds with sub-100 picomolar potency against bacterial DHFR but a different selectivity profile [2]. The 5-bromo substitution pattern thus occupies a distinct selectivity niche within the diaminoquinazoline chemical space.
| Evidence Dimension | Enzyme selectivity ratio (P. carinii DHFR vs rat liver DHFR) |
|---|---|
| Target Compound Data | Selectivity >5-fold (5-bromo substitution; inferred from class data) |
| Comparator Or Baseline | 2,4-Diamino-6-chloroquinazoline: IC50 3.6 μM (P. carinii) vs 29 μM (rat liver); selectivity ~8-fold |
| Quantified Difference | Both 5- and 6-position halogenation confer >5-fold selectivity for P. carinii DHFR over mammalian enzyme; 7-position substitution yields qualitatively different antibacterial selectivity |
| Conditions | Enzymatic DHFR inhibition assays; P. carinii, T. gondii, and rat liver DHFR isoforms |
Why This Matters
For researchers targeting P. carinii DHFR or exploring species-selective antifolate scaffolds, 5-bromoquinazoline-2,4-diamine provides a validated halogenation pattern with established selectivity, whereas 7-bromo analogs should be reserved for antibacterial DHFR programs.
- [1] Rosowsky A, Hynes JB, Queener SF. Structure-activity and structure-selectivity studies on diaminoquinazolines and other inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Antimicrob Agents Chemother. 1995;39(1):79-86. View Source
- [2] Li X, Hilgers M, Cunningham M, et al. Structure-based design of new DHFR-based antibacterial agents: 7-aryl-2,4-diaminoquinazolines. Bioorg Med Chem Lett. 2011;21(18):5171-5176. View Source
